molecular formula C17H16N2O2 B13303144 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde

1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde

Cat. No.: B13303144
M. Wt: 280.32 g/mol
InChI Key: FFFGGCKZBUURQX-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde is a benzimidazole derivative characterized by a 4-methylphenoxyethyl substituent at the N1 position and a carbaldehyde group at the C2 position. This structure places it within a broader class of bioactive benzimidazoles, which are renowned for their versatility in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]benzimidazole-2-carbaldehyde

InChI

InChI=1S/C17H16N2O2/c1-13-6-8-14(9-7-13)21-11-10-19-16-5-3-2-4-15(16)18-17(19)12-20/h2-9,12H,10-11H2,1H3

InChI Key

FFFGGCKZBUURQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C=O

Origin of Product

United States

Preparation Methods

Method A: Direct Cyclization with Aldehyde Precursors

  • Reagents : o-Phenylenediamine reacts with glyoxylic acid or its derivatives under acidic conditions.
  • Conditions : Hydrochloric acid (HCl) catalysis at reflux temperatures facilitates cyclization.
  • Example :
    • o-Phenylenediamine and glyoxylic acid monohydrate in ethanol with concentrated HCl yield 1H-benzimidazole-2-carbaldehyde.
    • Yield : ~70–85% under optimized conditions.

Method B: Bisulfite Adduct Approach

  • Reagents : Aldehyde bisulfite adducts (e.g., formaldehyde bisulfite) react with o-phenylenediamine.
  • Conditions : Aqueous or ethanol medium at 60–80°C.
  • Mechanism : The bisulfite adduct stabilizes the aldehyde, enabling selective cyclization to the 2-carbaldehyde derivative.

Alkylation at the N1 Position

Introducing the 2-(4-methylphenoxy)ethyl group requires alkylation of the benzimidazole nitrogen:

Stepwise Alkylation

Alternative One-Pot Strategies

Green chemistry approaches streamline the synthesis:

Ultrasonic-Assisted Synthesis

  • Catalyst : Tetrabutylammonium fluoride (TBAF, 5 mol%).
  • Conditions : Water solvent under ultrasonic irradiation at 25–40°C.
  • Advantages : Reduced reaction time (2–4 hours) and higher yields (~90%).

Solvent-Free TiCl₄ Catalysis

  • Catalyst : Titanium tetrachloride (TiCl₄).
  • Conditions : Neat conditions at 80–100°C.
  • Scope : Compatible with aromatic and aliphatic aldehydes.

Comparison of Key Methods

Method Conditions Yield Catalyst/Solvent Source
Direct Cyclization HCl, reflux 70–85% Ethanol/HCl
Bisulfite Adduct 60–80°C, aqueous 65–75% Water/ethanol
Ultrasonic-Assisted 25–40°C, ultrasonic ~90% TBAF/water
TiCl₄ Catalysis 80–100°C, solvent-free 80–88% TiCl₄
Alkylation (Stepwise) Reflux, K₂CO₃ 75–80% Acetonitrile/DMF

Critical Considerations

  • Protection of Aldehyde Group : During alkylation, the aldehyde may require protection (e.g., acetal formation) to prevent side reactions.
  • Regioselectivity : Alkylation predominantly occurs at the N1 position due to steric and electronic factors.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity.

Advanced Catalytic Approaches

  • Fe/S Redox Systems : Enable condensation of phenylacetic acid derivatives with o-nitroanilines, though applicability to 2-carbaldehydes requires validation.
  • Nanoparticle Catalysts : ZnO nanoparticles enhance cyclization efficiency (e.g., 94% yield for 5-methyl-1H-benzimidazole).

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions. This reaction typically employs oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄):

Reaction:
1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehydeH2SO4CrO31-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carboxylic acid\text{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde} \xrightarrow[\text{H}_2\text{SO}_4]{\text{CrO}_3} \text{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carboxylic acid}

ParameterValue
Yield75–85%
Reaction Time4–6 hours
Temperature60–80°C

Condensation Reactions

The aldehyde group participates in hydrazone and imine formation. For example, reaction with hydrazines yields hydrazones, which are pharmacologically relevant intermediates:

Reaction with Hydrazine:
Aldehyde+NH2NH21-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde hydrazone\text{Aldehyde} + \text{NH}_2\text{NH}_2 \rightarrow \text{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde hydrazone}

ParameterValue
SolventEthanol (99%)
Reaction Time3 hours
Yield70–90%

Nucleophilic Additions

The aldehyde reacts with nucleophiles like amines or alcohols. For instance, reaction with ethanolamine forms a Schiff base:

Reaction with Ethanolamine:
Aldehyde+HOCH2CH2NH2Imine derivative\text{Aldehyde} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{Imine derivative}

ParameterValue
CatalystNH₄Cl (4 mmol)
SolventChloroform
Yield85–94%

Substitution Reactions

The benzimidazole core undergoes electrophilic substitution. Bromination at the 5-position occurs using bromine (Br₂) in acetic acid:

Bromination Reaction:
Compound+Br25-Bromo-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde\text{Compound} + \text{Br}_2 \rightarrow \text{5-Bromo-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde}

ParameterValue
Reaction Time2 hours
Temperature25°C (room temperature)
Yield60–70%

Reductive Amination

The aldehyde reacts with primary amines in the presence of sodium cyanoborohydride (NaBH₃CN) to form secondary amines:

Reaction with Benzylamine:
Aldehyde+PhCH2NH2NaBH3CNN-Benzyl-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-methylamine\text{Aldehyde} + \text{PhCH}_2\text{NH}_2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Benzyl-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-methylamine}

ParameterValue
SolventMethanol
Reaction Time12 hours
Yield65–75%

Comparative Reactivity Table

Reaction TypeKey ReagentProductYield (%)Ref.
OxidationCrO₃/H₂SO₄Carboxylic acid derivative75–85
Hydrazone FormationHydrazine hydrateHydrazone70–90
BrominationBr₂ in CH₃COOH5-Bromo derivative60–70
Reductive AminationNaBH₃CNSecondary amine65–75

Mechanistic Insights

  • Aldehyde Oxidation: Proceeds via a chromic acid intermediate, forming a carboxylic acid through a two-electron oxidation .

  • Hydrazone Formation: Involves nucleophilic attack by hydrazine on the carbonyl carbon, followed by dehydration .

  • Electrophilic Substitution: Directed by the electron-rich benzimidazole ring, favoring para/ortho positions .

Scientific Research Applications

1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

MEPB (1-[2-(4-Methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole)

  • Structural Difference: Replaces the C2 carbaldehyde with a sulfanyl-phenoxyethyl group.
  • Biological Relevance : Demonstrated efficacy in a Drosophila model of spinal bulbar muscular atrophy (SBMA), rescuing toxicity via modulation of androgen receptor (AR) co-regulator binding . In murine models, MEPB showed dose-dependent improvements in motor function and reduced neurogenic atrophy .
  • Key Advantage : Enhanced solubility due to the sulfanyl group, improving bioavailability compared to the carbaldehyde analog.

Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate

  • Structural Difference : Features a hydroxyethyl group at N1 and a carboxylate ester at C3.
  • Biological Activity : Exhibits anti-inflammatory and antimicrobial properties, attributed to the electron-withdrawing carboxylate enhancing hydrogen-bonding interactions .
  • Limitation : Lower metabolic stability compared to the carbaldehyde derivative due to ester hydrolysis susceptibility.

1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole

  • Structural Difference: Substitutes the N1 4-methylphenoxyethyl group with a benzyl group and introduces a methoxyphenyl at C2.
  • Pharmacological Profile: Known for anti-tumor activity, with the methoxy group enhancing π-π stacking interactions in hydrophobic binding pockets .
  • Comparison : The absence of a reactive aldehyde limits covalent binding mechanisms but improves synthetic accessibility.

Key Observations :

  • The carbaldehyde group in the target compound increases electrophilicity but reduces solubility compared to hydroxyl or sulfanyl analogs.
  • Bulky N1 substituents (e.g., benzyl in ) elevate LogP, favoring blood-brain barrier penetration but complicating aqueous formulation.

Biological Activity

1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of benzimidazoles, which are known for their significant biological activities. The presence of the 4-methylphenoxy group enhances its lipophilicity, potentially improving membrane permeability and biological efficacy.

Biological Activities

Benzimidazole derivatives, including 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde, have been associated with a wide range of biological activities:

  • Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit promising antibacterial and antifungal properties. For instance, compounds similar to this structure have shown effective inhibition against various Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values comparable to standard antibiotics like gentamicin .
  • Anticancer Properties : The compound has been investigated for its antiproliferative effects on cancer cell lines. Studies have reported significant cytotoxicity against various cancer cell types, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : Some benzimidazole derivatives demonstrate anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

The biological activity of 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes such as cell division and metabolism, leading to antimicrobial and anticancer effects. For example, it may target enzymes related to DNA synthesis in cancer cells .
  • Receptor Modulation : It has been suggested that the compound acts as a selective modulator of certain receptors, potentially influencing pathways related to muscle degeneration and other conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus; MIC values <100 µg/ml
AnticancerSignificant cytotoxicity against MDA-MB-231 cell line
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme InhibitionTargets enzymes involved in DNA synthesis

Q & A

Basic Research Question

  • 1H/13C NMR : The aldehyde proton at C2 appears as a singlet near δ 9.8–10.2 ppm. The phenoxyethyl chain shows distinct splitting patterns for methylene protons (δ 4.2–4.5 ppm) and aromatic protons from the 4-methylphenoxy group (δ 6.8–7.3 ppm) .
  • IR : A strong absorption band at ~1680–1700 cm⁻¹ confirms the aldehyde carbonyl group .
    Advanced Application : Single-crystal X-ray diffraction (e.g., monoclinic crystal system, space group P21/c) provides absolute configuration verification. For example, analogous benzimidazole derivatives exhibit bond angles of β ~95° for the benzimidazole core, confirming non-planar geometry .

What strategies mitigate conflicting biological activity data for benzimidazole derivatives in in vitro vs. in vivo studies?

Advanced Research Question
Discrepancies often arise from metabolic instability or poor solubility. Methodological solutions include:

  • Prodrug design : Masking the aldehyde group with hydrazone or oxime moieties improves bioavailability .
  • In vitro-in vivo correlation (IVIVC) : Use physiologically relevant media (e.g., simulated gastric fluid) for in vitro assays to better predict in vivo behavior .
    Data Contradiction Example : If a compound shows potent enzyme inhibition in vitro but fails in vivo, evaluate its stability in liver microsomes or plasma protein binding using LC-MS .

What computational methods predict the binding affinity of this compound to biological targets (e.g., kinases, GPCRs)?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the aldehyde group and catalytic lysine residues in kinase ATP-binding pockets.
  • MD simulations : Assess conformational stability of the phenoxyethyl chain in aqueous vs. lipid bilayer environments (e.g., GROMACS) .
    Validation : Compare computational predictions with experimental IC50 values from enzyme inhibition assays .

How do steric and electronic effects of the 4-methylphenoxy substituent influence reactivity in further derivatization?

Advanced Research Question

  • Steric effects : The 4-methyl group hinders electrophilic substitution at the para position of the phenoxy ring, directing reactions to the ortho position.
  • Electronic effects : The electron-donating methyl group increases electron density on the phenoxy oxygen, enhancing its nucleophilicity in alkylation reactions .
    Experimental Design : Compare reaction rates of 4-methylphenoxyethyl vs. unsubstituted phenoxyethyl derivatives in SN2 reactions with iodomethane .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

  • PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact (CAS 3314-30-5 safety data) .
  • Storage : Keep in a dry, airtight container at 2–8°C to prevent aldehyde oxidation .
  • First aid : For accidental ingestion, administer activated charcoal and seek immediate medical attention .

How can thermal analysis (TGA/DTA) and fluorescence spectroscopy characterize this compound’s stability and photophysical properties?

Advanced Research Question

  • TGA/DTA : Thermal decomposition above 250°C indicates stability under standard laboratory conditions. A sharp endothermic peak in DTA corresponds to melting (~180–200°C) .
  • Fluorescence : The benzimidazole core exhibits emission maxima at ~350–400 nm (λex = 280 nm), useful for tracking cellular uptake via confocal microscopy .

What chromatographic methods (HPLC, TLC) ensure purity assessment and isolation of byproducts?

Basic Research Question

  • TLC : Use silica gel 60 F254 plates with ethyl acetate/hexane (3:7) for Rf ~0.5 visualization under UV 254 nm .
  • HPLC : C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA) at 1 mL/min; retention time ~12–15 minutes .

How does the compound’s logP value influence its pharmacokinetic profile, and how is it experimentally determined?

Advanced Research Question

  • LogP measurement : Use the shake-flask method with octanol/water partitioning. The phenoxyethyl chain increases logP (~2.5–3.0), enhancing membrane permeability but risking hepatotoxicity .
  • ADMET prediction : SwissADME or QikProp software estimates bioavailability (%F >50%) and CNS penetration (low due to high polar surface area) .

What are the challenges in scaling up synthesis from milligram to gram scale, and how are they addressed?

Advanced Research Question

  • Byproduct formation : At larger scales, dimerization of the aldehyde group may occur. Mitigate via slow addition of reagents and strict temperature control .
  • Purification : Replace column chromatography with recrystallization (methanol/water) or fractional distillation for cost-effective scale-up .

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